1-Ethyl-2-(furan-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(furan-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with an ethyl group at the first position and a furan ring at the second position. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(furan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(furan-3-yl)ethylamine with ethyl bromide under basic conditions to form the desired piperidine derivative . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-(furan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
- Oxidation of the furan ring can yield furan-2,3-dione derivatives.
- Reduction of the piperidine ring can produce various substituted piperidines.
- Substitution reactions can lead to a wide range of alkyl or aryl-substituted piperidines .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(furan-3-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(furan-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor-mediated pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Furan-3-yl)piperidine: Lacks the ethyl group, leading to different biological activities.
1-Methyl-2-(furan-3-yl)piperidine: Substitution with a methyl group instead of an ethyl group alters its chemical properties.
1-Ethyl-2-(furan-2-yl)piperidine: Substitution at a different position on the furan ring changes its reactivity and biological effects.
Uniqueness: 1-Ethyl-2-(furan-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the furan ring at specific positions on the piperidine ring enhances its potential for diverse applications in medicinal chemistry and other fields .
Eigenschaften
Molekularformel |
C11H17NO |
---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-ethyl-2-(furan-3-yl)piperidine |
InChI |
InChI=1S/C11H17NO/c1-2-12-7-4-3-5-11(12)10-6-8-13-9-10/h6,8-9,11H,2-5,7H2,1H3 |
InChI-Schlüssel |
AKQVHHXYOGEIOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCC1C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.